molecular formula C15H18ClN3O2 B2830811 N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941889-22-1

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No.: B2830811
CAS No.: 941889-22-1
M. Wt: 307.78
InChI Key: QGLVDURQHJVKPF-UHFFFAOYSA-N
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Description

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide (CAS 941889-22-1) is a synthetic small molecule with the molecular formula C15H18ClN3O2 and a molecular weight of 307.77 g/mol . Its structure integrates two pharmacophoric motifs of high relevance in medicinal chemistry: an N-arylpiperazine and an N-allyl acetamide. The piperazine scaffold is a privileged structure in drug discovery, known to contribute to binding at various neurological targets and conferring desirable pharmacokinetic properties . Piperazine-containing compounds have been extensively researched and demonstrated a wide spectrum of pharmacological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . For instance, structurally related N-arylpiperazine compounds have been developed as highly potent and selective ligands for dopamine receptor subtypes, showcasing the potential of this chemotype in neuroscience research . The 3-chlorophenyl substitution on the piperazine ring is a key feature often associated with enhanced biological activity and binding affinity to specific protein targets . The acetamide functional group, particularly when substituted with an allyl moiety, is another prevalent feature in bioactive molecules and approved drugs, contributing to metabolic stability and molecular interactions . This specific molecular architecture makes this compound a compound of significant interest for various research applications. It serves as a valuable intermediate or building block in synthetic organic chemistry for the construction of more complex heterocyclic systems. In drug discovery, it can be utilized as a core scaffold for the design and development of novel therapeutic agents, or as a pharmacological tool for target identification and validation in diseases where piperazine-based compounds have shown efficacy. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-6-17-14(20)15(21)19-9-7-18(8-10-19)13-5-3-4-12(16)11-13/h2-5,11H,1,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVDURQHJVKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves the reaction of 3-chlorophenylpiperazine with an allylating agent followed by the introduction of an oxoacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Cores

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide (CAS: 941998-71-6)
  • Structure : Shares the 2-oxoacetamide and 3-chlorophenylpiperazine motifs but replaces the allyl group with a benzodioxolylmethyl substituent.
4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8)
  • Structure: Incorporates a quinoline-carbonyl group linked to piperazine, with a hydroxamic acid (N-hydroxybenzamide) terminal.
  • The hydroxamic acid group may confer metal-chelating properties absent in the target compound .
ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
  • Structure: Combines a fluoroquinolone core with a 3-chlorophenylpiperazine-acetyl group.
  • Application: Explicitly described as an antibiotic, highlighting the role of fluoroquinolone motifs in DNA gyrase inhibition. The target compound lacks this quinolone system, suggesting divergent therapeutic applications .
Physicochemical Properties
Compound Melting Point (°C) Key Functional Groups Solubility (NMR Solvent)
Target Compound Not reported Allyl, 3-Cl-Ph, oxoacetamide Likely EtOAc (inferred)
D8 () Reported (see D8) Quinoline, N-hydroxybenzamide EtOAc
13a () 288 Cyano, sulfamoylphenyl DMSO-d6
ND-7 () Not reported Fluoroquinolone, acetyl Not reported
  • Key Observations : Higher melting points (e.g., 288°C for 13a) correlate with extended conjugation or hydrogen-bonding networks. The target compound’s allyl group may reduce crystallinity compared to bulkier substituents.

Q & A

Q. Key conditions :

  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but require inert atmospheres to avoid oxidation .
  • Catalysts : Use of triethylamine or DMAP enhances acylation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine ring and allyl group positioning (e.g., δ 5.8–6.0 ppm for allyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 376.12) .

Advanced: How does the compound interact with neurotransmitter receptors, and what experimental models validate these interactions?

Answer:
The piperazine moiety enables affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors:

  • In vitro assays : Radioligand binding studies (e.g., ³H-ketanserin for 5-HT₂A) show IC₅₀ values in the nanomolar range .
  • Functional assays : cAMP modulation in HEK293 cells transfected with D₂ receptors confirms inverse agonism .
  • Computational docking : Molecular dynamics simulations predict hydrogen bonding with Ser159 (5-HT₁A) and π-π stacking with Phe339 (D₂) .

Contradictions : Discrepancies in receptor subtype selectivity (e.g., 5-HT₁A vs. 5-HT₇) may arise from assay buffer composition (Tris vs. HEPES) .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

Answer:

  • Piperazine substitution : Replacing 3-chlorophenyl with 4-fluorophenyl improves 5-HT₁A selectivity (ΔIC₅₀ = 0.8 nM vs. 2.1 nM) .
  • Acetamide chain elongation : Adding methyl groups to the oxoacetamide backbone enhances blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
  • Allyl group replacement : Cyclopropyl analogs reduce metabolic degradation (t₁/₂ increased from 1.2 to 4.7 hours in liver microsomes) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Assay standardization : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) to minimize variability in receptor binding studies .
  • Purity verification : Cross-validate results with orthogonal methods (e.g., LC-MS vs. elemental analysis) to exclude impurity-driven artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-chloro phenyl variants) to isolate substituent effects .

Basic: What are the key structural features contributing to its biological activity?

Answer:

  • Piperazine core : Essential for receptor binding via nitrogen lone-pair interactions .
  • 3-Chlorophenyl group : Enhances lipophilicity and stabilizes aromatic stacking with receptor residues .
  • Oxoacetamide linker : Provides conformational rigidity and hydrogen-bonding capacity .

Advanced: How do in silico models predict the compound’s pharmacokinetics?

Answer:

  • ADMET prediction :
    • Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) due to moderate logP (2.5) .
    • Metabolism : CYP3A4-mediated oxidation of the allyl group identified as a primary metabolic pathway .
  • Toxicity : Ames test predictions indicate low mutagenic risk (MP = 0.12) .

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